molecular formula C6H9NO5 B11824094 2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid

2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid

Cat. No.: B11824094
M. Wt: 175.14 g/mol
InChI Key: CYDBCZGLXPOUCX-UHFFFAOYSA-N
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Description

2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is a chemical compound known for its unique structure and properties It contains an oxazolidine ring, which is a five-membered ring with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid typically involves the reaction of oxazolidine derivatives with oxalic acid. One common method includes the cycloaddition of ethyl acrylate or styrene derivatives to N-(pyridin-3-ylmethylidene)-N-phenylaminoxide . The reaction conditions often require mild temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidine derivatives.

    Reduction: Reduction reactions can modify the oxazolidine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism by which 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is unique due to its specific combination of functional groups and the presence of the oxazolidine ring

Properties

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid

InChI

InChI=1S/C6H9NO5/c8-5(9)6(10)11-3-4-1-2-12-7-4/h4,7H,1-3H2,(H,8,9)

InChI Key

CYDBCZGLXPOUCX-UHFFFAOYSA-N

Canonical SMILES

C1CONC1COC(=O)C(=O)O

Origin of Product

United States

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